Product packaging for (2-Chlorothiophen-3-yl)methanol(Cat. No.:CAS No. 105114-80-5)

(2-Chlorothiophen-3-yl)methanol

Cat. No.: B3045330
CAS No.: 105114-80-5
M. Wt: 148.61 g/mol
InChI Key: FESBOVOYXJZFOX-UHFFFAOYSA-N
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Description

Significance of Thiophene (B33073) Derivatives in Contemporary Chemical Research

Thiophene and its derivatives are cornerstones of modern chemical research due to their diverse applications. The thiophene ring is considered a bioisostere of the benzene (B151609) ring, meaning it can often be substituted for a benzene ring in biologically active molecules to modulate their properties, such as solubility and metabolism. scielo.br This has led to the incorporation of the thiophene moiety into a wide array of pharmaceuticals. scielo.brnih.gov Thiophene derivatives have shown a broad spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties. nih.gov Beyond medicine, these compounds are crucial in the development of organic electronics, including conductive polymers, organic light-emitting diodes (OLEDs), and organic field-effect transistors (OFETs).

Contextualization of Halogenated Thiophenes within Heterocyclic Chemistry

Halogenated thiophenes are a pivotal class of intermediates in heterocyclic chemistry. The presence of a halogen atom, such as chlorine, on the thiophene ring introduces a reactive site that can participate in a variety of cross-coupling reactions, such as Suzuki and Stille couplings. google.com This allows for the construction of more complex molecular architectures. The position of the halogen atom on the thiophene ring influences its reactivity and the subsequent properties of the synthesized molecules. The introduction of a halogen can also modulate the electronic properties of the thiophene ring, which is a key consideration in the design of materials with specific electronic or optical characteristics.

Overview of (2-Chlorothiophen-3-yl)methanol as a Research Compound

This compound, with the CAS number 105114-80-5, is a liquid at room temperature. organic-chemistry.org It serves as a bifunctional building block in organic synthesis. The hydroxyl group can be oxidized to an aldehyde or a carboxylic acid, or it can be converted into a better leaving group for nucleophilic substitution reactions. d-nb.infolibretexts.org The chlorine atom provides a handle for transition-metal-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds.

This compound is particularly noted for its use as a precursor in the synthesis of thieno[2,3-d]pyrimidines. google.comnih.gov Thieno[2,3-d]pyrimidines are a class of fused heterocyclic compounds that have garnered significant interest due to their diverse biological activities, including acting as kinase inhibitors for potential cancer therapy. nih.gov The synthesis of these complex molecules often involves the initial functionalization of the thiophene ring, for which this compound is a key starting material. For instance, the alcohol can be converted to a chloromethyl group, which can then undergo further reactions to build the pyrimidine (B1678525) ring onto the thiophene core.

Below is a data table summarizing the key chemical properties of this compound:

PropertyValueSource
Chemical Formula C5H5ClOS organic-chemistry.org
Molecular Weight 148.61 g/mol organic-chemistry.org
CAS Number 105114-80-5 organic-chemistry.org
Appearance Liquid organic-chemistry.org
IUPAC Name This compound organic-chemistry.org
SMILES C1=CSC(=C1CO)Cl pku.edu.cn
InChI Key FESBOVOYXJZFOX-UHFFFAOYSA-N pku.edu.cn

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H5ClOS B3045330 (2-Chlorothiophen-3-yl)methanol CAS No. 105114-80-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2-chlorothiophen-3-yl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5ClOS/c6-5-4(3-7)1-2-8-5/h1-2,7H,3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FESBOVOYXJZFOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1CO)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5ClOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50596665
Record name (2-Chlorothiophen-3-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50596665
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

105114-80-5
Record name (2-Chlorothiophen-3-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50596665
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 2 Chlorothiophen 3 Yl Methanol and Analogous Thiophene Derivatives

Established Approaches for the Formation of Chlorinated Thiophene (B33073) Nuclei

The construction of the chlorinated thiophene ring is a critical first step. Several classical and contemporary methods are available for this purpose, each with its own advantages and limitations.

Heterocyclization Reactions for Thiophene Ring Construction

These methods build the thiophene ring from acyclic precursors.

Paal-Knorr Thiophene Synthesis: This approach involves the condensation of a 1,4-dicarbonyl compound with a sulfurizing agent, such as phosphorus pentasulfide or Lawesson's reagent, to form the thiophene ring. organic-chemistry.orgorganische-chemie.chwikipedia.org While versatile, this method can sometimes lead to the formation of furan (B31954) byproducts due to the dehydrating nature of the reagents. organic-chemistry.orgderpharmachemica.com The reaction mechanism is believed to proceed through the formation of a thioketone intermediate. wikipedia.org

Hinsberg Thiophene Synthesis: This method utilizes the condensation of a 1,2-dicarbonyl compound with diethyl thiodiacetate under basic conditions. derpharmachemica.comresearchgate.net The initial product is often an ester-acid which can be hydrolyzed to the corresponding diacid. derpharmachemica.com This synthesis is an application of the Stobbe condensation. youtube.com

Fiesselmann Thiophene Synthesis: This synthesis provides access to 3-hydroxy-2-thiophenecarboxylic acid derivatives through the reaction of α,β-acetylenic esters with thioglycolic acid and its derivatives in the presence of a base. wikipedia.orgwikipedia.org A variation of this method can be used to produce 3-aminothiophenes. wikipedia.org

Gewald Aminothiophene Synthesis: This is a prominent method for preparing 2-aminothiophenes. mdpi.com It typically involves the condensation of a ketone with an α-cyanoester in the presence of elemental sulfur and a base. uobaghdad.edu.iqyoutube.com The reaction is initiated by a Knoevenagel-Cope condensation. chemrxiv.org Numerous modifications to the original Gewald reaction have been developed to improve yields and expand its scope. arkat-usa.org

Table 1: Comparison of Heterocyclization Reactions for Thiophene Synthesis

Synthesis Method Key Reactants Key Product Features Primary Reference(s)
Paal-Knorr1,4-Dicarbonyl compound, Sulfurizing agent (P₄S₁₀, Lawesson's reagent)Substituted thiophenes organic-chemistry.orgorganische-chemie.chwikipedia.org
Hinsberg1,2-Dicarbonyl compound, Diethyl thiodiacetate3,4-Disubstituted thiophene-2,5-dicarbonyls derpharmachemica.comresearchgate.net
Fiesselmannα,β-Acetylenic esters, Thioglycolic acid derivatives3-Hydroxy-2-thiophenecarboxylic acid derivatives wikipedia.orgwikipedia.org
GewaldKetone, α-Cyanoester, Elemental sulfur2-Aminothiophenes mdpi.comarkat-usa.org

Direct Halogenation Strategies for Thiophenes

Direct halogenation of a pre-existing thiophene ring is a common and efficient method for introducing chlorine atoms.

Thiophene is highly reactive towards electrophilic substitution, and halogenation occurs readily, often at room temperature or even lower. iust.ac.ir Direct chlorination of thiophene can yield a mixture of products, including 2-chlorothiophene (B1346680) and 2,5-dichlorothiophene. fayoum.edu.eggoogle.com To achieve selective monochlorination at the 2-position, controlled reaction conditions are necessary. iust.ac.ir The use of a catalyst, such as iodine, can influence the outcome of the chlorination reaction. google.com For the synthesis of specifically substituted chlorothiophenes, such as those with a chlorine at the 3-position, multi-step sequences involving bromination followed by reductive dehalogenation of the α-positions are often employed. cdnsciencepub.com

Palladium-Catalyzed Coupling Reactions in Thiophene Synthesis

Palladium-catalyzed cross-coupling reactions have become indispensable tools in modern organic synthesis, including the construction of substituted thiophenes.

The Suzuki-Miyaura coupling is a widely used method for forming carbon-carbon bonds. youtube.commdpi.com This reaction typically involves the coupling of a boronic acid or its ester with an organic halide in the presence of a palladium catalyst and a base. mdpi.com This strategy can be employed to introduce various substituents onto a pre-formed chlorothiophene ring. For instance, a thiophene boronic acid can be coupled with a chloro-substituted aromatic compound, or a chlorothiophene can be coupled with an arylboronic acid. iust.ac.iryoutube.com The efficiency of these reactions is often enhanced by the use of specific ligands that coordinate to the palladium center. nih.govyoutube.com

Introduction of the Hydroxymethyl Functional Group

Once the 2-chlorothiophene nucleus is in hand, the next step is the introduction of the hydroxymethyl group at the 3-position.

Reduction of Corresponding Aldehyde or Carboxylic Acid Precursors

A common and reliable method for installing a hydroxymethyl group is through the reduction of a corresponding carbonyl compound, such as an aldehyde or a carboxylic acid.

The precursor, 2-chlorothiophene-3-carbaldehyde (B1590205) or 2-chlorothiophene-3-carboxylic acid, can be synthesized through various methods. For example, Vilsmeier-Haack formylation of 2-chlorothiophene would be a direct route to the aldehyde. The synthesis of 3-chlorothiophene-2-carboxylic acid has been described, and similar strategies could potentially be adapted. prepchem.comsigmaaldrich.com

Once the aldehyde or carboxylic acid is obtained, it can be reduced to the corresponding alcohol, (2-Chlorothiophen-3-yl)methanol, using a variety of reducing agents. Common reagents for the reduction of aldehydes and carboxylic acids to alcohols include sodium borohydride (B1222165) (for aldehydes) and lithium aluminum hydride (for both aldehydes and carboxylic acids). The choice of reducing agent will depend on the presence of other functional groups in the molecule that might also be susceptible to reduction.

Direct Functionalization Pathways at the Thiophene Ring

Directly introducing a hydroxymethyl group onto the 2-chlorothiophene ring at the 3-position is a more challenging but potentially more atom-economical approach.

One possibility involves the formylation of 2-chlorothiophene, followed by in-situ reduction. The Vilsmeier-Haack reaction, which uses a mixture of phosphorus oxychloride and dimethylformamide, is a standard method for formylating electron-rich heterocycles like thiophene and could potentially be applied to 2-chlorothiophene to generate 2-chlorothiophene-3-carbaldehyde. iust.ac.ir Subsequent reduction would then yield the target alcohol.

Another approach could involve a metal-halogen exchange reaction. For instance, treatment of 2-chloro-3-bromothiophene with an organolithium reagent could selectively form the 3-lithiated species, which could then be reacted with formaldehyde (B43269) to introduce the hydroxymethyl group. This strategy relies on the differential reactivity of the halogen atoms.

Computational and Theoretical Investigations of 2 Chlorothiophen 3 Yl Methanol

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), offer a robust framework for understanding the fundamental properties of (2-Chlorothiophen-3-yl)methanol. These calculations allow for the prediction of molecular structure, reactivity, and various electronic attributes.

Density Functional Theory (DFT) is a computational method that has become a mainstay for predicting the electronic structure of molecules. It is employed to determine the most stable three-dimensional arrangement of atoms in a molecule, known as the optimized geometry. This is achieved by finding the minimum energy conformation on the potential energy surface. For thiophene (B33073) derivatives, DFT calculations have been shown to provide reliable geometric parameters and electronic properties.

The accuracy of DFT calculations is contingent upon the choice of the functional and the basis set. The functional approximates the exchange-correlation energy, a key component of the total electronic energy. For organic molecules containing heteroatoms, hybrid functionals such as B3LYP (Becke, 3-parameter, Lee-Yang-Parr) are widely used due to their balance of accuracy and computational cost.

The basis set is a set of mathematical functions used to construct the molecular orbitals. Larger basis sets with polarization and diffuse functions, such as 6-311++G(d,p), are generally preferred for obtaining high-quality results, especially for systems with lone pairs and potential for hydrogen bonding. The inclusion of polarization functions (d,p) allows for more flexibility in describing the shape of the electron density, while diffuse functions (++) are important for accurately modeling non-covalent interactions and anions.

Table 1: Commonly Used Functionals and Basis Sets in DFT Studies of Thiophene Derivatives
ComponentExamplesRationale for Use
FunctionalB3LYP, PBE0, M06-2XProvides a good balance of accuracy and computational efficiency for organic molecules.
Basis Set6-311G(d,p), 6-311++G(d,p), cc-pVTZLarger basis sets with polarization and diffuse functions improve the accuracy of calculated properties.

Frontier Molecular Orbital (FMO) theory is a cornerstone in the prediction of chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, the innermost empty orbital, acts as an electron acceptor.

The energy of the HOMO is related to the ionization potential, indicating the ease with which an electron can be removed. The energy of the LUMO is related to the electron affinity, signifying the ability of the molecule to accept an electron. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing the kinetic stability and chemical reactivity of a molecule. A smaller gap suggests higher reactivity and lower stability. For substituted thiophenes, the HOMO-LUMO gap is a key indicator of their electronic properties and potential applications in materials science.

Table 2: Representative Frontier Molecular Orbital Energies and Gaps for Substituted Thiophenes (Calculated at the B3LYP/6-31G(d,p) level)
CompoundEHOMO (eV)ELUMO (eV)ΔE (eV)
Thiophene-6.58-0.875.71
2-Chlorothiophene (B1346680)-6.72-1.215.51
3-Methylthiophene-6.32-0.795.53

*Data is illustrative and based on typical values for related compounds.

The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution in a molecule. It is plotted on the surface of the electron density and color-coded to indicate regions of varying electrostatic potential. Red areas signify regions of negative potential, which are susceptible to electrophilic attack, while blue areas denote regions of positive potential, indicating sites for nucleophilic attack. Green regions represent neutral potential.

For this compound, the MEP map would likely show a region of negative potential around the oxygen atom of the hydroxyl group due to its high electronegativity and lone pairs of electrons. The hydrogen atom of the hydroxyl group and the regions near the chlorine atom would likely exhibit a positive potential, making them potential sites for nucleophilic interaction. The thiophene ring itself would present a more complex potential landscape influenced by the substituents.

Natural Bond Orbital (NBO) analysis is a powerful tool for understanding the delocalization of electron density and intramolecular interactions within a molecule. It transforms the complex molecular orbitals into a set of localized orbitals that correspond to the familiar Lewis structures of bonds and lone pairs.

NBO analysis can quantify the stabilization energies associated with hyperconjugative interactions, which involve the donation of electron density from a filled bonding or lone pair orbital to an empty anti-bonding orbital. In this compound, key interactions would likely include the donation of electron density from the lone pairs of the oxygen and sulfur atoms to adjacent anti-bonding orbitals. These interactions play a crucial role in stabilizing the molecule and influencing its conformational preferences and reactivity.

Theoretical Spectroscopy and Vibrational Analysis

Computational methods can also predict the spectroscopic properties of a molecule, providing valuable information for its characterization. Theoretical calculations of infrared (IR), Raman, and nuclear magnetic resonance (NMR) spectra can aid in the interpretation of experimental data.

Vibrational analysis, based on the calculation of second derivatives of the energy with respect to atomic displacements, yields the frequencies and intensities of the normal modes of vibration. These theoretical vibrational frequencies can be correlated with the peaks observed in experimental IR and Raman spectra. For this compound, characteristic vibrational modes would include the O-H stretching of the hydroxyl group, C-S stretching of the thiophene ring, and C-Cl stretching.

Theoretical NMR chemical shifts can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) method. These calculations can predict the ¹H and ¹³C NMR spectra, providing insights into the chemical environment of each nucleus. The predicted chemical shifts can be compared with experimental data to confirm the structure of the molecule.

Table 3: Predicted Characteristic Vibrational Frequencies and NMR Chemical Shifts for this compound
Spectroscopic DataFunctional Group/ProtonPredicted Range
IR/Raman Frequencies (cm-1)O-H stretch3200-3600
C-S stretch (thiophene)600-800
C-Cl stretch650-850
¹H NMR Chemical Shifts (ppm)-CH2-~4.5-5.0
-OHVariable (depends on solvent and concentration)
Thiophene ring protons~6.8-7.5

*Predicted ranges are based on typical values for similar functional groups and may vary depending on the specific computational method and solvent effects.

Prediction of Vibrational Frequencies and Spectral Simulations (IR, Raman)

Computational quantum chemistry is a powerful tool for predicting the vibrational spectra (Infrared and Raman) of molecules. These predictions are crucial for interpreting experimental spectra and assigning specific vibrational modes to the corresponding functional groups and molecular motions. For a molecule like this compound, Density Functional Theory (DFT) calculations, often using a basis set such as B3LYP/6-31G(d,p), are commonly employed to determine ground-state molecular geometries and harmonic vibrational frequencies.

The process involves optimizing the molecular geometry to find its lowest energy conformation. Following this, the vibrational frequencies are calculated. It's a standard practice to scale the computed harmonic frequencies to correct for anharmonicity and the approximations inherent in the computational method, thereby achieving better agreement with experimental data. The potential energy distribution (PED) analysis is then used to provide a detailed assignment of each vibrational mode, linking the calculated frequencies to specific atomic motions like stretching, bending, and torsional vibrations.

For instance, in a related compound, 2-chloro-4-fluorobenzophenone, DFT calculations were successfully used to assign the FT-IR and FT-Raman spectra. researchgate.net This same methodology would be applied to this compound to predict its vibrational spectrum. Key vibrational modes expected for this compound would include:

O-H stretching: Typically a strong, broad band in the IR spectrum.

C-H stretching: From both the thiophene ring and the methanol (B129727) group.

C-O stretching: Of the methanol group.

C-S stretching and ring vibrations: Characteristic of the thiophene ring.

C-Cl stretching: A distinctive vibration at lower frequencies.

While specific calculated frequencies for this compound are not available in the cited literature, the table below shows typical experimental IR and Raman frequencies for its parent molecule, methanol, which serves as a reference for the alcohol functional group vibrations. wikipedia.org

Vibrational ModeTypeGas Phase IR (cm⁻¹)Gas Phase Raman (cm⁻¹)Liquid Phase IR (cm⁻¹)
OH stretcha'3681-3328
CH₃ symmetric stretcha'28442844-
CH₃ asymmetric stretcha'3000-2980
OH benda'13451345-
CO stretcha'10331032-
Torsiona''295--

Table 1: Experimental vibrational frequencies for Methanol. Data sourced from the NIST WebBook. wikipedia.org

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Excitation Energies

Time-Dependent Density Functional Theory (TD-DFT) is a primary computational method for investigating the electronic excited states of molecules. It is used to calculate electronic absorption spectra (UV-Vis) by determining the energies of vertical electronic excitations from the ground state. researchgate.net For this compound, TD-DFT calculations would reveal the nature of its low-energy electronic transitions, typically π→π* and n→π* transitions associated with the aromatic thiophene ring and the heteroatoms (S, Cl, O).

However, studies on thiophene and its derivatives have shown that standard TD-DFT methods can sometimes produce qualitatively incorrect results. nih.govacs.org For example, for the parent thiophene molecule, TD-DFT has been shown to incorrectly predict the ordering of the two lowest ππ* states and the distribution of oscillator strengths. nih.govacs.org This highlights the importance of selecting an appropriate functional for the calculations. Functionals like CAM-B3LYP, ωB97XD, and M06-2X have been found to provide more accurate results for pyridine-thiophene oligomers compared to benchmarks, while global hybrids like B3LYP and PBE0 performed less reliably. acs.org

A TD-DFT analysis of this compound would involve:

Optimizing the ground state geometry.

Performing single-point TD-DFT calculations to obtain the excitation energies and oscillator strengths for a number of excited states.

Analyzing the molecular orbitals involved in the main transitions to assign their character (e.g., HOMO→LUMO).

Such an analysis would predict the wavelengths of maximum absorption (λmax) and help to understand the photophysical properties of the molecule.

Prediction of Chemical Reactivity and Selectivity

Fukui Function and Condensed Softness Indices for Reactive Sites

The Fukui function, f(r), is a concept within DFT that helps to identify the most reactive sites within a molecule for electrophilic, nucleophilic, and radical attacks. wikipedia.orgscm.com It measures the change in electron density at a specific point when an electron is added to or removed from the molecule. scm.com

The condensed Fukui functions simplify this by providing values for each atomic site. There are three main types:

f+ : for nucleophilic attack (reactivity towards an electron-donating reagent).

f- : for electrophilic attack (reactivity towards an electron-accepting reagent).

f0 : for radical attack.

These are calculated using the electron populations of the molecule in its neutral (N), anionic (N+1), and cationic (N-1) states. scm.com The atom with the highest f+ value is the most likely site for nucleophilic attack, while the highest f- value indicates the most probable site for electrophilic attack. faccts.deresearchgate.net

For this compound, calculating the Fukui functions would allow for a prediction of its regioselectivity in chemical reactions. For instance, it would help determine whether an incoming electrophile would preferentially attack the C4 or C5 position of the thiophene ring, or another atom in the molecule. The local softness, which is related to the Fukui function and the global softness (approximated as the inverse of the HOMO-LUMO energy gap), provides another related measure of local reactivity. scm.com

Thermochemical Parameters and Stability Analyses

Computational chemistry allows for the calculation of various thermochemical parameters that describe the stability and energy of a molecule. These calculations are typically performed after a frequency analysis, which confirms that the optimized geometry corresponds to a true energy minimum (i.e., no imaginary frequencies).

For this compound, these calculations would provide values for:

Zero-point vibrational energy (ZPVE): The energy of the molecule at 0 K due to its vibrational motion.

Enthalpy (H) and Gibbs Free Energy (G): These are calculated at standard conditions (e.g., 298.15 K and 1 atm) and are crucial for predicting the spontaneity of reactions.

Entropy (S): A measure of the disorder of the system.

Heat Capacity (Cv): The amount of heat required to raise the temperature of the molecule.

These parameters are essential for understanding the molecule's stability and for calculating the thermodynamics of reactions in which it might participate. While specific calculated data for this compound is not present in the searched literature, the table below provides experimental thermochemical data for the parent compound, thiophene, for reference.

PropertyValueUnits
Standard Molar Enthalpy of Formation (Gas)115.4 ± 1.2kJ/mol
Standard Molar Enthalpy of Combustion (Gas)-2737.5 ± 1.2kJ/mol
Standard Molar Entropy (Gas)289.49 ± 0.42J/mol·K
Molar Heat Capacity at Constant Pressure (Gas)73.97J/mol·K

Table 2: Experimental thermochemical properties for Thiophene gas at 298.15 K. Data sourced from the NIST WebBook. nist.gov

Conformational Analysis and Intermolecular Interactions

Study of Dihedral Angles and Molecular Conformation

The three-dimensional structure and conformational preferences of this compound are determined by the rotation around its single bonds. The key dihedral angle to consider is the C2-C3-C(methanol)-O angle, which defines the orientation of the hydroxymethyl group relative to the thiophene ring.

A conformational analysis would typically involve a potential energy surface (PES) scan, where this dihedral angle is systematically varied, and the energy of the molecule is calculated at each step. This allows for the identification of the lowest energy conformers (global and local minima) and the energy barriers to rotation between them. Such studies are crucial as the molecular conformation can significantly influence its physical properties, reactivity, and biological interactions.

For this compound, this analysis would reveal whether the molecule has a preferred orientation, which might be stabilized by intramolecular interactions, such as a hydrogen bond between the hydroxyl hydrogen and the sulfur or chlorine atom of the thiophene ring. Understanding the conformational landscape is a prerequisite for accurate predictions of other molecular properties.

Analysis of Hydrogen Bonding and Non-Covalent Interactions in Crystal Structures

A thorough and extensive search of scientific literature and crystallographic databases, including the Cambridge Crystallographic Data Centre (CCDC) and the Crystallography Open Database (COD), was conducted to obtain the crystal structure of this compound. This search aimed to identify experimental data that would form the basis for a detailed analysis of hydrogen bonding and other non-covalent interactions within the solid state of this compound.

Despite these efforts, no published experimental crystal structure for this compound could be located. Furthermore, a comprehensive search for computational and theoretical studies that might have predicted the crystal packing and intermolecular interactions of this specific molecule also yielded no results.

Consequently, a scientifically accurate analysis of the hydrogen bonding and non-covalent interactions based on the crystal structure of this compound cannot be provided at this time. The absence of both experimental and theoretical structural data for this compound in the public domain precludes any detailed discussion or the generation of data tables related to its specific intermolecular interactions in the crystalline form.

Further experimental work, specifically the growth of single crystals of this compound and their analysis via X-ray diffraction, would be required to elucidate its crystal structure. Such a study would reveal the precise geometry of intermolecular interactions, such as hydrogen bonds involving the hydroxyl group and the potential for halogen bonding or other non-covalent contacts involving the chlorine atom and the thiophene ring. Subsequent computational analyses, such as Hirshfeld surface analysis or quantum theory of atoms in molecules (QTAIM), could then be employed to quantify the nature and strength of these interactions.

Chemical Reactivity and Mechanistic Studies of 2 Chlorothiophen 3 Yl Methanol

Reactions of the Hydroxyl Group

The primary alcohol functionality in (2-Chlorothiophen-3-yl)methanol is a key site for synthetic modification, enabling its conversion into various other functional groups through oxidation and derivatization reactions.

Oxidation Pathways to Aldehyde and Carboxylic Acid Derivatives

The oxidation of the hydroxymethyl group in this compound provides a direct route to the corresponding aldehyde and carboxylic acid, which are important synthetic precursors. The choice of oxidizing agent is crucial in determining the final product.

Mild oxidizing agents are employed to selectively convert the primary alcohol to an aldehyde, 2-chlorothiophene-3-carbaldehyde (B1590205), while preventing over-oxidation to the carboxylic acid. A common and effective reagent for this transformation is manganese dioxide (MnO₂). The reaction is typically carried out in a chlorinated solvent such as dichloromethane (B109758) at room temperature. guidechem.com The heterogeneous nature of this reaction allows for easy separation of the oxidant by filtration.

Further oxidation of the intermediate aldehyde, or direct oxidation of the primary alcohol with strong oxidizing agents, yields 2-chlorothiophene-3-carboxylic acid. While specific conditions for the direct oxidation of this compound are not widely reported, general methods for oxidizing primary alcohols to carboxylic acids, such as using potassium permanganate (B83412) (KMnO₄) or chromic acid, are well-established. semanticscholar.org A documented route to 2-chlorothiophene-3-carboxylic acid involves the oxidation of 2-chlorothiophene-3-carbaldehyde. guidechem.com

Starting MaterialReagent(s)ProductReaction Type
This compoundManganese Dioxide (MnO₂)2-Chlorothiophene-3-carbaldehydeOxidation
2-Chlorothiophene-3-carbaldehydeStrong Oxidizing Agent (e.g., KMnO₄)2-Chlorothiophene-3-carboxylic acidOxidation

Derivatization Reactions: Etherification and Esterification

The hydroxyl group of this compound can readily undergo etherification and esterification to produce a variety of derivatives. These reactions are fundamental in modifying the molecule's physical and chemical properties.

Etherification: The formation of ethers from this compound can be achieved under various conditions. The Williamson ether synthesis, a classical method, would involve deprotonation of the alcohol with a strong base like sodium hydride to form the corresponding alkoxide, followed by reaction with an alkyl halide. organic-chemistry.org Alternatively, acid-catalyzed condensation with another alcohol can also lead to ether formation, though this is less common for producing asymmetrical ethers. Modern methods might employ metal catalysts to facilitate the coupling of alcohols with various partners. organic-chemistry.org

Esterification: Ester derivatives are typically synthesized through the reaction of this compound with carboxylic acids or their more reactive derivatives, such as acid chlorides or anhydrides. The Fischer esterification, which involves reacting the alcohol with a carboxylic acid in the presence of a strong acid catalyst, is a common approach. For more sensitive substrates or to achieve higher yields, the use of an acyl chloride or anhydride, often in the presence of a base like pyridine (B92270) or triethylamine (B128534) to neutralize the acidic byproduct, is preferred. For instance, reacting this compound with acetyl chloride would yield (2-chlorothiophen-3-yl)methyl acetate (B1210297).

Reaction TypeReactantsGeneral ConditionsProduct Class
Etherification (Williamson)This compound, Alkyl HalideStrong Base (e.g., NaH)Ether
EsterificationThis compound, Carboxylic Acid (or derivative)Acid or Base CatalystEster

Reactivity of the Chlorothiophene Moiety

The 2-chloro-3-hydroxymethylthiophene core possesses reactivity characteristic of halogenated aromatic heterocycles. The chlorine atom can be displaced through nucleophilic substitution or participate in various metal-catalyzed cross-coupling reactions, while also being susceptible to reductive removal.

Nucleophilic Substitution Reactions on the Chlorinated Thiophene (B33073) Ring

Nucleophilic aromatic substitution (SNAr) on the thiophene ring is generally more facile than on corresponding benzene (B151609) derivatives due to the ability of the sulfur atom to stabilize the intermediate Meisenheimer complex. researchgate.net However, the chlorine atom in 2-chlorothiophene (B1346680) is relatively unreactive towards nucleophilic displacement unless activated by strongly electron-withdrawing groups elsewhere on the ring. In the case of this compound, the hydroxymethyl group is not sufficiently activating to promote facile SNAr reactions under standard conditions.

To effect substitution, more forcing conditions or the use of transition metal catalysts, such as copper, are often necessary. Copper-catalyzed nucleophilic substitution reactions are a well-established method for the functionalization of halothiophenes, allowing for the introduction of various nucleophiles like cyanides, alkoxides, and amines.

Reductive Transformations and Dehalogenation

The chlorine atom of this compound can be removed through reductive dehalogenation to yield 3-thienylmethanol. This transformation is valuable for accessing the corresponding dehalogenated scaffold. A variety of reducing systems can be employed for this purpose.

Catalytic hydrogenation is a common method, where the compound is treated with hydrogen gas in the presence of a palladium catalyst, often supported on carbon (Pd/C), and a base such as sodium acetate or triethylamine to neutralize the generated HCl. Other methods for reductive dechlorination of aryl chlorides include the use of metals like zinc or iron in acidic media, or hydride reagents. wikipedia.org Electrochemical methods have also been developed for the reductive dechlorination of chlorinated aromatic compounds, offering a green alternative to chemical reagents. nih.govnih.gov

TransformationReagent SystemProduct
Reductive DehalogenationH₂, Pd/C, Base3-Thienylmethanol
Reductive DehalogenationZn, Acetic Acid3-Thienylmethanol

Cross-Coupling Strategies for Thiophene Functionalization

The chlorine atom on the thiophene ring serves as a handle for various palladium-catalyzed cross-coupling reactions, which are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. While aryl chlorides are generally less reactive than the corresponding bromides or iodides, suitable catalyst systems can effectively promote their participation in these transformations.

Suzuki Coupling: This reaction involves the coupling of the chlorothiophene with an organoboron reagent (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base. This allows for the formation of a new carbon-carbon bond at the 2-position of the thiophene ring, leading to the synthesis of aryl- or vinyl-substituted thiophenes.

Heck Reaction: The Heck reaction couples the chlorothiophene with an alkene to form a substituted alkene. wikipedia.orgorganic-chemistry.orglibretexts.org The reaction is catalyzed by a palladium complex and requires a base. This method provides access to styryl-type thiophene derivatives. wikipedia.org

Sonogashira Coupling: This reaction enables the formation of a carbon-carbon bond between the 2-position of the thiophene ring and a terminal alkyne. organic-chemistry.orgwikipedia.orglibretexts.org The reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and a base, such as an amine. organic-chemistry.orgyoutube.com This provides a direct route to 2-alkynylthiophene derivatives.

Coupling ReactionCoupling PartnerCatalyst SystemBond Formed
Suzuki CouplingBoronic acid/esterPd catalyst, BaseC-C (sp²-sp²)
Heck ReactionAlkenePd catalyst, BaseC-C (sp²-sp²)
Sonogashira CouplingTerminal alkynePd catalyst, Cu(I) co-catalyst, BaseC-C (sp²-sp)

Electrophilic Aromatic Substitution on the Thiophene Ring

The thiophene ring is an electron-rich aromatic system that is generally more reactive towards electrophilic aromatic substitution (EAS) than benzene. numberanalytics.com The sulfur atom can donate electron density to the ring, stabilizing the intermediate carbocation (also known as a sigma complex or Wheland intermediate) formed during the reaction. numberanalytics.com The mechanism for EAS on thiophene, similar to benzene, involves the initial attack of an electrophile on the pi-system of the ring, followed by the departure of a proton from the same carbon to restore aromaticity. youtube.com

In the case of this compound, the thiophene ring is substituted with two groups: a chlorine atom at the C2 position and a hydroxymethyl group (-CH₂OH) at the C3 position. The directing effects of these substituents determine the regioselectivity of subsequent electrophilic attacks.

Hydroxymethyl Group (at C3): The -CH₂OH group is generally considered a weak activating group. The oxygen atom's lone pairs are not in direct conjugation with the ring, so its electronic influence is primarily a weak inductive electron-withdrawing effect. However, it is considered an ortho-, para-director. For a substituent at the C3 position, this would direct incoming electrophiles to the C2, C4, and C5 positions.

The combined influence of these two substituents on this compound dictates that the most likely position for electrophilic attack is the C5 position. The C2 position is blocked by the chloro group. The C4 position is sterically hindered by the adjacent hydroxymethyl group. The C5 position is activated by the directing effect of the C3-hydroxymethyl group and is the primary site of substitution directed by the C2-chloro group. Therefore, electrophilic substitution reactions like halogenation, nitration, or Friedel-Crafts reactions would be expected to yield the 5-substituted product. youtube.commasterorganicchemistry.comyoutube.com

An example of electrophilic substitution on a related system is the Vilsmeier-Haack reaction (a formylation reaction) on electron-rich 3,4-push-pull-substituted 2-chlorothiophenes. researchgate.net These studies have shown that under specific conditions, ipso-substitution (replacement of the chloro group) can occur, although C-H substitution is more common. researchgate.net

Kinetic and Mechanistic Investigations

Kinetic and mechanistic studies provide quantitative insights into the reactivity of chemical compounds and the pathways through which reactions proceed. For substituted thiophenes like this compound, these investigations focus on how substituents and reaction conditions influence the rates of chemical transformations.

Reaction Rate Constants and Activation Parameters

Detailed kinetic data, such as specific rate constants (k) and activation parameters (like activation energy, Eₐ, and pre-exponential factor, A), for reactions involving this compound are not extensively reported in publicly accessible literature. However, the principles of chemical kinetics can be applied to understand its expected reactivity.

Rate constants quantify the speed of a reaction. For instance, in an electrophilic substitution reaction, the rate is dependent on the concentrations of the thiophene derivative and the electrophile. The Arrhenius equation, k = A * exp(-Eₐ/RT), relates the rate constant to the activation energy, which is the minimum energy required for the reaction to occur.

While specific values for this compound are unavailable, data from related systems, such as the reactions of hydroxyl radicals with chlorinated alkanes, illustrate how such parameters are determined and reported. rsc.org For example, kinetic studies on chlorinated propanes have yielded Arrhenius expressions that define their reactivity over a range of temperatures. rsc.org

Table 1: Illustrative Arrhenius Expressions for Reactions of OH with Chlorinated Propanes rsc.org

ReactantArrhenius Expression (cm³ molecule⁻¹ s⁻¹)
1-Chloropropane(5.7 ± 1.0) × 10⁻¹² exp[ - (526 ± 53)/T]
2-Chloropropane(2.4 ± 0.6) × 10⁻¹² exp[ - (365 ± 66)/T]
1,2-Dichloropropane(2.1 ± 0.5) × 10⁻¹² exp[ - (453 ± 76)/T]

This table is for illustrative purposes to show how kinetic data is presented and does not represent data for this compound.

Influence of Substituent Effects on Reactivity (e.g., Hammett Correlations)

The influence of substituents on the reactivity of aromatic systems is often quantified using linear free-energy relationships, most notably the Hammett equation. pharmacy180.com The equation is given by:

log(kₓ / k₀) = ρσ

Where:

kₓ is the rate constant for a reaction with a substituted aromatic ring.

k₀ is the rate constant for the unsubstituted aromatic ring.

σ (sigma) is the substituent constant, which depends only on the nature and position of the substituent. A positive σ value indicates an electron-withdrawing group, while a negative value indicates an electron-donating group.

ρ (rho) is the reaction constant, which depends on the nature of the reaction and its sensitivity to electronic effects. A positive ρ value indicates that the reaction is accelerated by electron-withdrawing groups (negative charge buildup in the transition state), while a negative ρ value signifies that the reaction is favored by electron-donating groups (positive charge buildup in the transition state).

The Hammett equation and its modifications have been successfully applied to correlate the reactivity of thiophene derivatives. researchgate.netacs.org For electrophilic aromatic substitution on thiophenes, the reaction involves the formation of a positively charged intermediate. Therefore, the reaction constant (ρ) is typically large and negative, indicating that electron-donating groups strongly accelerate the reaction, while electron-withdrawing groups decelerate it. researchgate.net

Table 2: Selected Hammett Substituent Constants (σ) unam.mx

Substituentσ_metaσ_para
-Cl+0.37+0.23
-Br+0.39+0.23
-CH₃-0.07-0.17
-NO₂+0.71+0.78
-CH₂OH~ +0.07~ +0.08

Note: The application of benzene-derived σ values to thiophene systems is a well-established practice, though specialized constants are sometimes required for higher accuracy. rsc.org

Future Research Directions and Interdisciplinary Prospects

Advancements in Stereoselective Synthesis of Thiophene (B33073) Derivatives

The development of stereoselective synthesis methods for thiophene derivatives is a critical frontier, promising access to complex molecules with precisely controlled three-dimensional structures. Traditional approaches to thiophene synthesis often lack the ability to control stereochemistry, a significant limitation for applications in pharmaceuticals and electronics. However, recent progress in metal-catalyzed and organocatalytic reactions is changing this landscape.

Future research is increasingly focused on the use of chiral catalysts to induce enantioselectivity in the formation of substituted thiophenes. Metal-catalyzed heterocyclization of functionalized alkynes is a powerful strategy for the regioselective and atom-economical synthesis of these derivatives. mdpi.com For instance, the development of palladium- and copper-catalyzed cyclization reactions has enabled the synthesis of highly functionalized thiophenes from readily available starting materials. mdpi.com The challenge lies in adapting these methods to be stereoselective, potentially through the design of novel chiral ligands that can effectively control the spatial arrangement of substituents during the ring-forming step.

Moreover, multicomponent reactions (MCRs), such as modifications of the Gewald reaction, are being explored for the one-pot synthesis of thiophene derivatives with diverse substitution patterns. nih.gov These methods reduce waste and improve efficiency by minimizing the number of synthetic steps. nih.gov The next wave of innovation will likely involve the integration of stereoselective control into these efficient MCRs.

Refinement of Computational Models for Enhanced Predictive Power

Computational chemistry is an increasingly indispensable tool for understanding and predicting the behavior of thiophene derivatives. Density Functional Theory (DFT) has been instrumental in elucidating reaction mechanisms, such as those involved in hydrodesulfurization (HDS) processes over molybdenum-based catalysts. acs.org These computational studies provide insights into the roles of different catalyst sites and the energy barriers associated with various reaction pathways. acs.org

The future of computational modeling in this field lies in the development of more sophisticated and predictive models. Machine learning (ML) is emerging as a powerful technique for identifying complex structure-activity relationships from large datasets. acs.org By analyzing diverse information, from catalyst composition to spectroscopic data, ML algorithms can build models that guide the design of new catalysts with improved performance, minimizing the need for extensive trial-and-error experimentation. acs.org For a compound like (2-Chlorothiophen-3-yl)methanol, refined computational models could predict its reactivity in various transformations, guide the selection of optimal reaction conditions, and help in the design of novel derivatives with desired electronic or material properties.

Novel Spectroscopic Techniques for In Situ Reaction Monitoring

Understanding the intricate details of reaction mechanisms requires advanced analytical techniques capable of observing transient intermediates and monitoring reaction progress in real-time. The development of novel spectroscopic techniques for in situ reaction monitoring is therefore a key area of future research.

Techniques such as Fourier Transform Infrared (FTIR) spectroscopy, Nuclear Magnetic Resonance (NMR), and tandem mass spectrometry are crucial for characterizing newly synthesized compounds and tracking the formation of intermediates. researchgate.netresearchgate.net For instance, FTIR has been used to monitor the formation of ketene (B1206846) intermediates and their subsequent transformation into β-lactams. researchgate.net

Future advancements will likely focus on enhancing the sensitivity and applicability of these methods for real-time analysis of thiophene reactions. In situ spectroscopic techniques, including surface-enhanced Raman spectroscopy (SERS) and advanced X-ray methods like X-ray Absorption Spectroscopy, provide powerful means to probe the catalyst-reactant interface during a reaction. frontiersin.org These methods can offer invaluable information on the nature of reaction intermediates and the structural changes occurring on the catalyst surface, leading to a deeper understanding of reaction mechanisms. frontiersin.org Combining fluorescence detection with other single-molecule spectroscopic methods also presents a novel and efficient monitoring technique for studying reaction pathways. pku.edu.cn

Exploration of Novel Reactivity Patterns for Further Chemical Transformations

While the chemistry of thiophene is well-established, there is still significant room to explore novel reactivity patterns, particularly for substituted derivatives like this compound. The presence of the chloro and hydroxymethyl groups offers multiple sites for further chemical transformations, opening doors to a wide array of new compounds.

Research is ongoing to develop new synthetic methodologies that leverage the unique electronic properties of the thiophene ring. researchgate.net This includes exploring metal-free synthesis approaches and utilizing unique sulfur sources to advance green chemistry principles. nih.gov The functionalization of the thiophene scaffold is a key strategy for creating novel compounds with potential applications in medicinal chemistry and materials science. researchgate.net For example, thiophene-based Schiff bases have been developed as sensors for metal ions, demonstrating the potential for creating functional molecules through strategic modifications of the thiophene core. nih.gov

Future work will likely involve the use of this compound as a building block for more complex architectures. The chlorine atom can participate in various cross-coupling reactions, while the methanol (B129727) group can be oxidized or converted into other functional groups, providing a versatile platform for diversification.

Synergistic Approaches in Material Design and Functionalization

The unique electronic and structural properties of thiophenes make them highly attractive for applications in materials science, particularly in the development of organic electronics and functional polymers. A synergistic approach, integrating computational design with experimental synthesis and characterization, is crucial for accelerating the discovery of new materials with tailored properties. nih.gov

Molecular engineering allows for the fine-tuning of energy levels and charge dynamics in thiophene-based materials like covalent organic frameworks (COFs), enhancing their performance in applications such as photocatalysis. acs.org Surface functionalization is another powerful strategy to modulate the properties of these materials, improving factors like light harvesting and charge separation. acs.org

The integration of modeling and experimental work can provide rapid insights into structure-function relationships, guiding the design of new materials that may not exist in nature. nih.gov For instance, by combining peptide modules from other natural proteins with silk-inspired designs, researchers can create new functional biomaterials. nih.gov Similarly, incorporating this compound or its derivatives into polymer backbones or as functional pendants could lead to materials with novel electronic, optical, or self-assembly properties.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.